molecular formula C5H7BrN2S B13596528 (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine

(S)-1-(5-Bromothiazol-2-yl)ethan-1-amine

Cat. No.: B13596528
M. Wt: 207.09 g/mol
InChI Key: RBGBHJNCZXLFMW-VKHMYHEASA-N
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Description

(S)-1-(5-Bromothiazol-2-yl)ethan-1-amine is a chiral compound featuring a bromine-substituted thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine typically involves the bromination of a thiazole precursor followed by the introduction of an amine group. One common method includes:

    Bromination: The thiazole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile.

    Amination: The brominated thiazole is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(S)-1-(5-Bromothiazol-2-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (S)-1-(5-Chlorothiazol-2-yl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.

    (S)-1-(5-Fluorothiazol-2-yl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.

    (S)-1-(5-Iodothiazol-2-yl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness: (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

(1S)-1-(5-bromo-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3/t3-/m0/s1

InChI Key

RBGBHJNCZXLFMW-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C1=NC=C(S1)Br)N

Canonical SMILES

CC(C1=NC=C(S1)Br)N

Origin of Product

United States

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